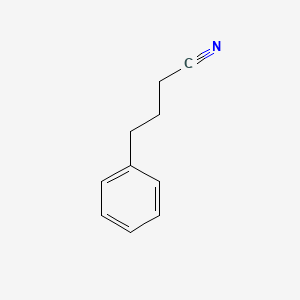4-Phenylbutyronitrile
CAS No.: 2046-18-6
Cat. No.: VC3699362
Molecular Formula: C10H11N
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2046-18-6 |
|---|---|
| Molecular Formula | C10H11N |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 4-phenylbutanenitrile |
| Standard InChI | InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2 |
| Standard InChI Key | ICMVGKQFVMTRLB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCC#N |
| Canonical SMILES | C1=CC=C(C=C1)CCCC#N |
Introduction
Chemical Structure and Identification
4-Phenylbutyronitrile features a phenyl group connected to a butyronitrile chain, creating a compound with both aromatic and aliphatic characteristics. The molecule consists of a benzene ring attached to a three-carbon chain terminated with a nitrile group.
Chemical Identifiers
The compound is uniquely identified through several standardized systems as detailed in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 2046-18-6 |
| Molecular Formula | C10H11N |
| Molecular Weight | 145.21 g/mol |
| InChI Key | ICMVGKQFVMTRLB-UHFFFAOYSA-N |
| PubChem CID | 74897 |
| SMILES Notation | N#CCCCC1=CC=CC=C1 |
| MDL Number | MFCD00001973 |
| EINECS | 218-068-7 |
The IUPAC name for this compound is 4-phenylbutanenitrile, reflecting its chemical structure with precision .
Synonyms and Alternative Nomenclature
The compound is known by various synonyms in scientific literature:
-
Benzenebutanenitrile
-
3-Cyanopropyl benzene
-
Gamma-phenylbutyronitrile
-
4-Phenyl-butyronitrile
Physical Properties
4-Phenylbutyronitrile possesses distinctive physical characteristics that influence its handling and applications in laboratory and industrial settings.
Physical State and Appearance
At standard conditions, the compound exists as a clear liquid with a color range from colorless to reddish or greenish tints . This variation in color may occur due to impurities or oxidation products.
Fundamental Physical Properties
| Property | Value | Unit |
|---|---|---|
| Boiling Point | 129-131 (at 10 mmHg) | °C |
| Density | 0.976 (at 25°C) | g/mL |
| Refractive Index | 1.5143 | n20/D |
| Flash Point | 105 (221) | °C (°F) |
| Form | Clear liquid | - |
| Color | Colorless to Red to Green | - |
These physical properties are critical for quality control and verification of the compound's identity and purity .
Chemical Reactivity and Behavior
The chemical behavior of 4-phenylbutyronitrile is largely governed by the nitrile functional group and the presence of the phenyl ring, which contribute to its distinctive reactivity patterns.
Functional Group Reactivity
The nitrile group (-C≡N) in 4-phenylbutyronitrile can undergo various transformations, including:
-
Hydrolysis to corresponding carboxylic acids
-
Reduction to primary amines
-
Grignard reactions for carbon chain extension
-
Conversion to esters through alcoholysis
These reactions make 4-phenylbutyronitrile a versatile building block in organic synthesis .
Synthesis Methods
4-Phenylbutyronitrile can be synthesized through several routes, with the choice of method often depending on available starting materials and required purity.
Industrial Production
Commercial production typically employs one of the following methods:
-
Nucleophilic substitution reactions starting from 4-phenylbromobutane
-
Hydrocyanation of 4-phenyl-1-butene
-
Oxidative cyanation of 4-phenylbutanol
These methods offer varying yields and product purities, requiring appropriate purification techniques such as distillation under reduced pressure .
Applications and Uses
4-Phenylbutyronitrile serves as a valuable intermediate in various synthetic pathways, particularly in pharmaceutical development and organic chemistry research.
Pharmaceutical Intermediates
The compound plays a crucial role in the synthesis pathway of several pharmaceutical products:
-
Serves as a precursor in the stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters
-
Functions as an intermediate in the production of acetylcholine esterase (ACE) inhibitors in the 'pril' family of drugs
-
Used in the synthesis of various nitrogen-containing pharmaceutical compounds
Synthetic Chemistry Applications
In organic synthesis, 4-phenylbutyronitrile is valued for:
-
Production of light aliphatic nitriles
-
Synthesis of styrene derivatives
-
Preparation of 4-phenylbutylamine through reduction pathways
| Parameter | Classification |
|---|---|
| Hazard Codes | Xn (Harmful) |
| Risk Statements | 20/21/22-36/37/38 |
| Safety Statements | 37/39 |
| UN Number | UN3276 |
| Hazard Class | 6.1 |
| Packing Group | III |
| WGK Germany | 3 |
These classifications indicate that 4-phenylbutyronitrile requires careful handling to prevent adverse health effects .
Research Applications
Recent research has expanded our understanding of 4-phenylbutyronitrile and related compounds, particularly in pharmaceutical development.
| Supplier | Purity | Package Size | Storage Condition |
|---|---|---|---|
| Thermo Scientific Alfa Aesar | 97% | 5 g | Room temperature |
| VWR/Avantor | 97% | Various | Ambient |
These commercial products are typically accompanied by safety data sheets and certificates of analysis verifying their identity and purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume